molecular formula C115H160N26O32S4 B3092550 Endothelin 2 (human) CAS No. 122879-69-0

Endothelin 2 (human)

Cat. No. B3092550
CAS RN: 122879-69-0
M. Wt: 2546.9 g/mol
InChI Key: MLFJHYIHIKEBTQ-IYRKOGFYSA-N
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Description

Endothelin 2 (ET-2) is a protein encoded by the EDN2 gene in humans . It belongs to a family of three endothelin peptide isoforms (ET-1, ET-2, ET-3), which constrict blood vessels . ET-2 is mainly produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It becomes present in the blood of animals and humans at levels ranging from 0.3pg/ml to 3pg/ml . ET-2 acts by binding to two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) .


Synthesis Analysis

Endothelin-2 (EDN2) is a 21 amino acid-long peptide that is transiently synthesized by granulosa cells of the ovulatory follicle prior to ovulation . It plays an essential role in ovulation via promoting contraction in the myofibroblast cells of the theca layer of the follicle .


Chemical Reactions Analysis

Endothelin-2 (EDN2) is known to play an essential role in ovulation via promoting contraction in the myofibroblast cells of the theca layer of the follicle . It is transiently synthesized by granulosa cells of the ovulatory follicle prior to ovulation .

Scientific Research Applications

Cardiovascular System

Endothelin 2 plays a significant role in the cardiovascular system. It was first discovered over 30 years ago as a potent vasoconstrictor . The endothelin system, including Endothelin 2, has been found to be critical in the pathogenesis of several cardiovascular diseases, including hypertension, pulmonary arterial hypertension, heart failure, and coronary artery disease . Endothelin receptor antagonists have been employed to treat these cardiovascular diseases with varying degrees of success .

Vasoconstriction

Endothelin 2 is the most potent vasoconstrictor in the human cardiovascular system and has remarkably long-lasting actions . It contributes to vasoconstriction, which is the narrowing of blood vessels, leading to increased blood pressure .

Hypertension

Endothelin 2 contributes to the pathogenesis of hypertension, a condition characterized by consistently high blood pressure . Therapies targeting the endothelin pathway, such as endothelin receptor antagonists, have been used to treat hypertension .

Pulmonary Arterial Hypertension

Endothelin receptor antagonists, which target the endothelin pathway including Endothelin 2, have revolutionized the treatment of pulmonary arterial hypertension . This is a type of high blood pressure that affects the arteries in the lungs and the right side of the heart .

Antibody Detection

Antibodies that detect Endothelin 2 can be used in several scientific applications, including Western Blot, Immunohistochemistry, ELISA, and Immunocytochemistry . These techniques are widely used in biological and medical research to study protein functions and structures .

Renal Failure and Proteinuria in Diabetic Nephropathy

Clinical trials continue to explore new applications of Endothelin 2, particularly in renal failure and for reducing proteinuria in diabetic nephropathy . Endothelin receptor antagonists have shown potential benefits in these areas .

Ovulation and Fertility

Endothelin 2 plays a key role in regulating ovulation . It is part of the endothelin system in the ovary and has been discussed as a potential target of contraception . This highlights the importance of Endothelin 2 in reproductive biology .

Chemotherapy and Neuroprotection

Translational studies suggest a potential benefit of ET B agonists, which are part of the endothelin system including Endothelin 2, in chemotherapy and neuroprotection . This indicates the potential of Endothelin 2 in cancer treatment and neurological health .

Mechanism of Action

Target of Action

Endothelin 2 (ET-2), a protein encoded by the EDN2 gene in humans, primarily targets two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) . These receptors are distributed across diverse cells and organs, but with different levels of expression and activity, indicating a multiple-organ ET system .

Mode of Action

ET-2 acts by binding to its primary targets, the EDNRA and EDNRB receptors . This binding triggers a wide array of cell signaling events . Both ET-1 and ET-2 show equal potency for the ET A receptor binding .

Biochemical Pathways

The activation of the endothelin receptors by ET-2 leads to various biological processes. These include positive regulation of prostaglandin-endoperoxide synthase activity, hormonal regulation of the force of heart contraction, regulation of systemic arterial blood pressure by endothelin, vasoconstriction, cytokine-mediated signaling pathway, positive regulation of cytosolic calcium ion concentration, neutrophil chemotaxis, positive regulation of heart rate, positive regulation of leukocyte chemotaxis, cell surface receptor signaling pathway, vein smooth muscle contraction, macrophage chemotaxis, regulation of vasoconstriction, positive regulation of cell population proliferation, artery smooth muscle contraction, energy homeostasis, macrophage activation, prostaglandin biosynthetic process, lung alveolus development, temperature homeostasis, positive regulation of the force of heart contraction by chemical signal, inositol phosphate-mediated signaling, positive regulation of smooth muscle contraction, calcium-mediated signaling, regulation of signaling receptor activity, and G protein-coupled receptor signaling pathway .

Pharmacokinetics

It’s known that et-2 is mainly produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It becomes present in the blood of animals and humans at levels ranging from 0.3pg/ml to 3pg/ml .

Result of Action

As a strong positive inotrope, ET-2 has an impact on the human myocardium. It demonstrates positive chronotropic and proarrhythmic effects . It’s also known to promote intestinal contraction, ovulation, thermoregulation, and lung alveolarisation .

Action Environment

The action of ET-2 is influenced by the environment of the cells and organs where it is produced and acts. For example, ET-2 is synthesized in spectra of human tissues, and their mRNA and/or peptide have been identified in the heart, lung, kidney, vasculature, intestine, and ovaries . The distribution pattern of endothelins varies extensively in different organs, which predict their role in both physiological and pathophysiological functions .

Future Directions

Endothelin-2 (EDN2) plays an essential role in ovulation, and understanding its regulatory mechanisms is essential for diagnosing and treating causes of infertility, identifying contraceptive targets, and developing novel contraception methods . Therefore, EDN2 could be a potential target of contraception .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-,94-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFJHYIHIKEBTQ-IYRKOGFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C115H160N26O32S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2546.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endothelin 2 (human)

CAS RN

122879-69-0
Record name Endothelin 2 human
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